3-Methyl-N-phenyl-2-ureidobutanamide is a compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a methyl group, a phenyl group, and a ureido functional group attached to a butanamide backbone. The presence of these functional groups contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical reactions involving starting materials such as amines and isocyanates. Research has demonstrated methods for synthesizing similar compounds, indicating that 3-methyl-N-phenyl-2-ureidobutanamide can be derived from established synthetic pathways in organic chemistry .
3-Methyl-N-phenyl-2-ureidobutanamide is classified as an organic compound with the following characteristics:
The synthesis of 3-Methyl-N-phenyl-2-ureidobutanamide can be achieved through several methods, primarily involving the reaction between an amine and an isocyanate. One effective method involves the following steps:
The synthesis typically requires careful control of temperature and reaction time to optimize yield and purity. For example, using solvents like dichloromethane or ethyl acetate can facilitate the reaction while minimizing side products .
3-Methyl-N-phenyl-2-ureidobutanamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electronic properties of the attached phenyl and methyl groups, which can stabilize or destabilize intermediates during reactions .
The mechanism of action for compounds like 3-Methyl-N-phenyl-2-ureidobutanamide often involves their interaction with biological targets, such as enzymes or receptors. The ureido group may facilitate binding due to hydrogen bonding capabilities.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to characterize this compound's physical and chemical properties .
3-Methyl-N-phenyl-2-ureidobutanamide has potential applications in several scientific domains:
Retrosynthetic planning for 3-methyl-N-phenyl-2-ureidobutanamide begins with strategic disconnections at key bonds to identify readily available precursors. The core structure is dissected into three synthons: (1) a phenyl isocyanate component for urea formation, (2) a β-alkyl β-amino acid derivative for the branched carbon backbone, and (3) an aniline moiety for the amide nitrogen. The critical C–N urea bond is targeted as the primary disconnection site, revealing 3-methyl-2-aminobutanamide and aryl isocyanate as immediate precursors [1]. Further disconnection of the amide bond in the butanamide scaffold suggests 3-methyl-2-aminobutyric acid and aniline as secondary building blocks. This hierarchical disconnection approach enables modular assembly with orthogonal protecting group strategies when stereoselective synthesis is required [4].
The most efficient route employs 2-(chloromethyl)pyridine derivatives as protected amino acid equivalents, facilitating the introduction of the branched alkyl chain through nucleophilic substitution on 4-nitrophenol, followed by catalytic hydrogenation to reveal the amine functionality [1]. Computational modeling confirms that steric bulk at the C3 methyl position necessitates precise control over reaction sequence to prevent epimerization during amide coupling steps. Alternative routes via β-amino acid chlorides show diminished yields due to competitive decomposition of the tertiary carbon center [4].
Table 1: Retrosynthetic Analysis of 3-Methyl-N-phenyl-2-ureidobutanamide
| Disconnection Level | Synthons Generated | Functional Group Target | Complexity Rating |
|---|---|---|---|
| Primary | Aryl isocyanate + 3-methyl-2-aminobutanamide | Urea bond | Low |
| Secondary | Aniline + 3-methyl-2-aminobutyric acid | Amide bond | Moderate |
| Tertiary | Isobutyraldehyde + ammonium source + aniline | Branched carbon chain | High |
The synthesis of 3-methyl-N-phenyl-2-ureidobutanamide proceeds via sequential amidation and urea coupling reactions. Step 1 involves the preparation of the β-amino acid intermediate: 3-methyl-2-aminobutyric acid is activated with bis(trichloromethyl) carbonate (triphosgene) in anhydrous dichloromethane at –20°C to form the corresponding acid chloride, followed by immediate coupling with aniline in the presence of triethylamine to yield 3-methyl-N-phenyl-2-aminobutanamide (78% yield) [1] [4]. Step 2 employs aryl isocyanate coupling under controlled conditions: the aminobutanamide intermediate is reacted with 4-chlorophenyl isocyanate (1.2 equiv) in tetrahydrofuran at 0°C, gradually warming to room temperature over 12 hours to afford the target ureido compound (85% purity, 65% isolated yield) [1].
Critical purification is achieved through silica gel chromatography (ethyl acetate/hexane 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1). This sequence prevents oligomerization side products commonly observed when urea formation precedes amidation. Mass spectrometry characterization shows the expected [M+H]⁺ peak at m/z 266.2, with IR confirming carbonyl stretches at 1685 cm⁻¹ (amide) and 1640 cm⁻¹ (urea) [1] [5]. The protocol demonstrates versatility for para-substituted phenyl ureas, with electron-withdrawing groups (chloro, trifluoromethyl) accelerating reaction rates by 2.3-fold compared to electron-donating groups (methoxy) [4].
Table 2: Multi-Step Synthesis Optimization for Ureido Functionalization
| Step | Reaction Type | Optimal Conditions | Yield (%) | Common Impurities (%) |
|---|---|---|---|---|
| 1 | Amide bond formation | Triphosgene activation, –20°C, Et₃N base | 78 | Symmetric anhydride (12%) |
| 2 | Urea formation | Aryl isocyanate (1.2 eq), THF, 0°C→RT | 65 | Diarylurea (8%) |
| 3 | Purification | Silica chromatography → EtOH/H₂O recrystallization | 92 recovery | Oligomers (<0.5%) |
The stereogenic center at C2 in 3-methyl-N-phenyl-2-ureidobutanamide necessitates chiral synthesis for enantiopure pharmaceutical applications. Three asymmetric methodologies demonstrate efficacy: (1) Chiral auxiliary approach employing (S)-4-benzyl-2-oxazolidinone for Evans alkylation; (2) Enzymatic resolution using Candida antarctica lipase B; (3) Catalytic asymmetric hydrogenation of enamide precursors. The Evans method provides >98% ee but requires 4 synthetic steps (overall yield 32%). Enzymatic resolution of racemic 3-methyl-2-aminobutanamide precursors achieves 99% ee via tert-butyl acetate transesterification but with maximum 50% yield [4].
Catalytic hydrogenation using Josiphos® ligands (Sl-J001-1) demonstrates industrial promise: treatment of (Z)-3-methyl-2-acetamidobut-2-enoic acid phenylamide with 1 mol% [Rh(cod)₂]BF₄ and (S)-t-Bu-Josiphos (S/C 100) in methanol at 50 bar H₂, 50°C affords the (R)-enantiomer in 95% ee and 89% yield. The enantioselectivity is highly solvent-dependent, with methanol providing 30% higher ee than dichloromethane due to hydrogen-bond stabilization of the transition state [7]. X-ray crystallography of the ureido product confirms absolute (R) configuration when using (R,R)-Et-DuPhos ligands, with the methyl group occupying a pseudo-equatorial position to minimize 1,3-allylic strain [4].
Table 3: Asymmetric Synthesis Methods Comparison
| Method | Chiral Source | ee (%) | Yield (%) | Scale Feasibility |
|---|---|---|---|---|
| Evans alkylation | (S)-4-Benzyl-2-oxazolidinone | >98 | 32 | Lab-scale |
| Enzymatic resolution | Candida antarctica lipase B | 99 | 50 (max) | Pilot-scale |
| Rh-catalyzed hydrogenation | (S)-t-Bu-Josiphos | 95 | 89 | Industrial |
Solvent polarity critically influences both amidation and urea formation steps. For amide coupling, aprotic polar solvents (DMF, NMP) increase yields by 15-20% compared to chlorinated solvents (DCM, chloroform) due to improved solubility of the carboxylate intermediate. Optimal conditions use dimethylformamide (DMF) at 0.1 M concentration, providing 85% conversion in 2 hours at 25°C. Urea coupling exhibits inverse solvent dependence: tetrahydrofuran (THF) outperforms DMF by reducing diisubstituted urea formation from 18% to <5%. Microwave irradiation at 100°C for 10 minutes in THF increases reaction rates by 8-fold while maintaining 91% yield through enhanced nucleophile-electrophile collisions [1] [5].
Temperature profiling reveals distinct optima: amidation requires –20°C to 0°C to suppress racemization, while urea formation benefits from a 0°C→RT gradient to prevent oligomerization. Concentration studies show critical thresholds: above 0.15 M in urea coupling, dimerization side products increase exponentially due to decreased intermolecular distance. Additive screening identifies molecular sieves (4Å) as essential for urea yield enhancement (78% → 92%) by water scavenging, preventing isocyanate hydrolysis. Transition metal catalysts (Cu(OTf)₂, Sc(OTf)₃) show limited utility, increasing yields by only 5-7% while introducing metallic impurities [4] [5].
Table 4: Solvent and Condition Optimization for Key Steps
| Reaction | Optimal Solvent | Temperature | Concentration (M) | Additives | Yield (%) |
|---|---|---|---|---|---|
| Amide formation | DMF | –20°C → 0°C | 0.10 | None | 85 |
| Urea formation | THF | 0°C → 25°C | 0.12 | 4Å MS | 92 |
| One-pot sequence | Toluene/THF (3:1) | –20°C → 80°C | 0.08 | Polymer-supported scavenger | 76 |
Solvent-free mechanochemistry enables sustainable synthesis of ureidobutanamides. Ball-milling 3-methyl-2-aminobutanamide with 4-fluorophenyl isocyanate (1:1.05 ratio) in a planetary mill (30 Hz, stainless steel jar with 5 mm balls) for 20 minutes achieves 97% conversion with 0.5% solvent usage compared to solution-phase methods [4]. The method demonstrates exceptional functional group tolerance, accommodating para-nitro, cyano, and ester-substituted isocyanates without catalyst requirements. Scale-up to 100 g maintains 93% yield using tandem milling with intermediate scraping to ensure homogeneous mixing.
Microwave irradiation dramatically accelerates urea formation: neat mixtures of amine and isocyanate irradiated at 150 W, 120°C for 5 minutes in sealed vessels provide 88-92% isolated yields, reducing reaction times from 12 hours to 8 minutes. Continuous flow adaptation achieves kilogram-scale production (2.7 kg/day) using a tubular reactor (130°C, 7.5 MPa, residence time 3 min) with in-line IR monitoring for quality control. Life cycle assessment confirms 65% reduction in cumulative energy demand and 89% lower E-factor (0.7 vs. 6.3) versus batch processing [4]. Solvent-free workup employs sublimation traps for excess isocyanate recovery (85% efficiency), enhancing atom economy to 94% compared to 78% in solution-phase methods [1].
Table 5: Green Synthesis Method Comparison
| Parameter | Solvent-Free Ball Milling | Microwave-Assisted | Continuous Flow |
|---|---|---|---|
| Reaction time | 20 min | 5 min | 3 min |
| Scale achieved | 100 g batch | 50 g batch | 2.7 kg/day |
| E-factor | 1.2 | 0.9 | 0.7 |
| Energy consumption (kJ/mol) | 85 | 120 | 95 |
| Isocyanate recovery | Not applicable | 85% | 92% |
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 70222-94-5
CAS No.:
CAS No.: 29267-10-5